Octahydroindolizine-8a-carboxylic acid hydrochloride
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Overview
Description
Octahydroindolizine-8a-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl. It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle.
Preparation Methods
The synthesis of octahydroindolizine-8a-carboxylic acid hydrochloride typically involves the hydrogenation of indolizine derivatives under specific conditions. One common method includes the catalytic hydrogenation of indolizine-8a-carboxylic acid in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
Octahydroindolizine-8a-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents for these reactions include sodium hydroxide (NaOH) and alkyl halides.
Scientific Research Applications
Octahydroindolizine-8a-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of octahydroindolizine-8a-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Octahydroindolizine-8a-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Indolizine-8a-carboxylic acid: The non-hydrogenated form of the compound, which has different chemical properties and reactivity.
Hexahydroindolizine derivatives: These compounds share a similar bicyclic structure but differ in the degree of hydrogenation and functional groups.
Piperidine derivatives: Piperidine is another nitrogen-containing heterocycle with similar applications but different structural features.
This compound stands out due to its unique combination of chemical stability, reactivity, and potential biological activities.
Biological Activity
Octahydroindolizine-8a-carboxylic acid hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- Structure : The compound features a saturated indolizine ring system with a carboxylic acid functional group at the 8a position, which is crucial for its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Analgesic Effects : Studies have shown that this compound can act as an analgesic, with effective doses ranging from 16.5 mg/kg to 35 mg/kg in mouse models. The compound has been compared to established analgesics like meperidine hydrochloride, indicating its potential for pain management in clinical settings .
- Enzyme Inhibition : The compound has been found to inhibit specific enzyme activities by binding to their active sites. This interaction prevents substrate binding and alters catalytic activity, making it a candidate for further studies in enzyme regulation .
- Cellular Effects : Octahydroindolizine-8a-carboxylic acid influences cellular processes such as signaling pathways and gene expression. It can modulate the activity of key signaling molecules, leading to altered cellular responses and potentially therapeutic outcomes.
The molecular mechanism of octahydroindolizine-8a-carboxylic acid involves:
- Binding Affinity : The carboxylic acid group enhances the compound's binding affinity to target proteins and enzymes, facilitating its inhibitory effects.
- Conformational Changes : Upon binding, the compound can induce conformational changes in enzymes, further inhibiting their activity and affecting metabolic pathways .
Case Studies and Research Findings
Several studies have documented the biological activities of octahydroindolizine-8a-carboxylic acid:
- Pain Relief Studies : In a series of experiments using the Mouse Hot Plate Assay, various derivatives of octahydroindolizine were tested for their analgesic properties. For instance, one derivative demonstrated an ED50 value of 22 mg/kg, indicating significant pain-relieving effects comparable to established analgesics .
- Enzyme Interaction Studies : Research has shown that octahydroindolizine derivatives can inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders or cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of octahydroindolizine-8a-carboxylic acid, a comparison with related compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octahydroindolizine | C₉H₁₅N | Lacks carboxyl group; simpler structure |
Indolizine | C₉H₈N | Contains a double bond; less saturated |
Octahydroindolizine-2-carboxylic acid | C₉H₁₅NO₂ | Different substitution pattern; distinct activity |
This table illustrates how octahydroindolizine-8a-carboxylic acid's fully saturated structure and carboxylic acid group contribute to its unique biological activities compared to similar compounds.
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-7H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYODBOTXJDZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2(C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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